Cas no 771-91-5 ((-)-4-Hydroxynorephedrin)

(-)-4-Hydroxynorephedrin structure
(-)-4-Hydroxynorephedrin structure
Product Name:(-)-4-Hydroxynorephedrin
CAS No:771-91-5
MF:C9H13NO2
MW:167.205022573471
CID:39862
PubChem ID:6931143
Update Time:2025-04-19

(-)-4-Hydroxynorephedrin Chemical and Physical Properties

Names and Identifiers

    • (-)-4-Hydroxynorephedrin
    • (1R,2S)-2-Amino-1-(4-hydroxyphenyl)propane-1-ol
    • (1R,2S)-2-amino-1-(4-hydroxyphenyl)-propan-1-ol
    • BENZENEMETHANOL, .ALPHA.-((1S)-1-AMINOETHYL)-4-HYDROXY-, (.ALPHA.R)-
    • UNII-O6914L7189
    • CHEMBL1160700
    • (-)-P-HYDROXYNOREPHEDRINE
    • 4-((1R,2S)-2-amino-1-hydroxypropyl)phenol
    • 4-[(1R,2S)-2-amino-1-hydroxypropyl]phenol
    • 771-91-5
    • CHEBI:193721
    • NOREPHEDRINE, P-HYDROXY-
    • (1R,2S)-2-Amino-1-(4-hydroxyphenyl)propan-1-ol
    • Benzyl alcohol, .alpha.-(1-aminoethyl)-p-hydroxy-, (-)-erythro-
    • 4-hydroxynorephedrine
    • (-)-4-hydroxynorephedrine
    • Benzenemethanol, alpha-(1-aminoethyl)-4-hydroxy-, (R-(R*,S*))-
    • (1R, 2S)-2-amino-1-(4-hydroxyphenyl)propan-1-ol
    • 4-((2S)-2-amino-(1R)-1-hydroxypropyl)phenol
    • 4-[(1R,2S)-2-amino-1-hydroxypropyl]-phenol
    • SCHEMBL2252628
    • O6914L7189
    • JAYBQRKXEFDRER-RCOVLWMOSA-N
    • para Hydroxynorephedrine
    • para-Hydroxynorephedrine
    • BENZENEMETHANOL, ALPHA-((1S)-1-AMINOETHYL)-4-HYDROXY-, (ALPHAR)-
    • Benzenemethanol, alpha-(1-aminoethyl)-4-hydroxy-
    • Hydroxynorephedrine, p
    • p Hydroxynorephedrine
    • BENZYL ALCOHOL, ALPHA-(1-AMINOETHYL)-P-HYDROXY-, (-)-ERYTHRO-
    • Inchi: 1S/C9H13NO2/c1-6(10)9(12)7-2-4-8(11)5-3-7/h2-6,9,11-12H,10H2,1H3/t6-,9-/m0/s1
    • InChI Key: JAYBQRKXEFDRER-RCOVLWMOSA-N
    • SMILES: O[C@H](C1C=CC(=CC=1)O)[C@H](C)N

Computed Properties

  • Exact Mass: 167.095
  • Monoisotopic Mass: 167.095
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 133
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 66.5A^2

Experimental Properties

  • Density: 1.198
  • Melting Point: 165-166 ºC
  • PSA: 66.48000
  • LogP: 1.47310
Recommended suppliers
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD